molecular formula C10H11BrO2 B8502735 4-(2-Bromopropanoyl)-2-methylphenol

4-(2-Bromopropanoyl)-2-methylphenol

Cat. No.: B8502735
M. Wt: 243.10 g/mol
InChI Key: SLYMDULWVUTZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromopropanoyl)-2-methylphenol is a high-purity brominated phenolic compound offered as a key synthetic intermediate for advanced chemical research. Its molecular structure, which features both a phenolic hydroxyl group and a bromopropanoyl side chain, makes it a versatile building block in organic synthesis . Researchers value this reagent for developing more complex molecules, particularly through cross-coupling reactions like the Suzuki reaction, which is a powerful method for creating carbon-carbon bonds in the synthesis of functional materials and pharmaceutical candidates . The bromine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions (SN2), while the carbonyl group is receptive to further functionalization . As a specialist chemical, this compound is used in the discovery and development of new organic materials, ligands, and biologically active compounds . This product is intended for use in a controlled laboratory setting by qualified personnel only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal purposes.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-1-(4-hydroxy-3-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11BrO2/c1-6-5-8(3-4-9(6)12)10(13)7(2)11/h3-5,7,12H,1-2H3

InChI Key

SLYMDULWVUTZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Implications

  • Reactivity: The 2-bromopropanoyl group in the target compound enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling or Grignard reactions.
  • Environmental Impact: Brominated phenols are less environmentally persistent than chlorinated analogs but may require monitoring due to bioaccumulation risks .
  • Pharmaceutical Potential: Structural analogs with amine groups (e.g., salbutamol derivatives) highlight the importance of functional group tuning for drug design .

Q & A

Advanced Research Question

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm. Calibrate with certified reference standards to account for matrix effects .
  • GC-MS : Derivatize the phenolic –OH group (e.g., silylation with BSTFA) to improve volatility. Monitor for degradation products like 2-methylphenol, which can form under high-temperature conditions .
  • Validation : Ensure recovery rates >85% by spiking samples with internal standards (e.g., deuterated analogs) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • Toxicity : Analogous bromophenols exhibit acute toxicity (e.g., neurotoxicity, hepatotoxicity) at >50 mg/kg in rodent studies. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize brominated by-products with NaHCO₃ before disposal to prevent environmental release .
  • Storage : Keep under inert atmosphere (N₂ or Ar) at 4°C to avoid hydrolysis or bromine loss .

How can researchers address low yields in scale-up synthesis of this compound?

Advanced Research Question
Common issues and solutions:

  • By-product formation : Optimize stoichiometry (e.g., 1.2:1 acyl chloride:phenol ratio) and use dropwise addition to control exothermic reactions .
  • Catalyst poisoning : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.
  • Purification losses : Switch from column chromatography to recrystallization (ethanol:water) for higher recovery in large batches .

What mechanistic insights explain the compound’s stability under varying pH conditions?

Advanced Research Question

  • Acidic conditions (pH <3) : The phenolic –OH group protonates, destabilizing the molecule via Br⁻ elimination. Monitor degradation via LC-MS .
  • Basic conditions (pH >10) : Hydrolysis of the propanoyl group occurs, forming 2-methylphenol and bromopropanoic acid. Stabilize with buffered solutions (pH 6–8) .

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